

# quantification of 2,3-Dihydroxybutanoic acid in plasma using LC-MS/MS

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Compound of Interest

Compound Name: 2,3-Dihydroxybutanoic acid

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An Application Note and Protocol for the Quantification of **2,3-Dihydroxybutanoic Acid** in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,3-Dihydroxybutanoic acid** is a sugar acid that has been identified in human blood.[1] As a small, polar molecule containing both carboxylic acid and hydroxyl functional groups, its accurate quantification in complex biological matrices like plasma presents analytical challenges.[2] These challenges include poor retention on traditional reversed-phase liquid chromatography columns and inefficient ionization in mass spectrometry.

This document provides a detailed protocol for the quantification of **2,3-dihydroxybutanoic acid** in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on common practices for the analysis of similar small polar analytes and offers a robust starting point for researchers. Two approaches are presented: a direct analysis method and a method utilizing chemical derivatization to enhance sensitivity.

## **Quantitative Data Summary**

The following table summarizes the expected performance of a validated LC-MS/MS method for **2,3-dihydroxybutanoic acid** in plasma. These values are representative and based on methods for similar small polar organic acids.[3][4][5]



Parameter	Expected Performance
Linearity (r²)	>0.99
Lower Limit of Quantification (LLOQ)	0.01 - 0.1 μg/mL
Upper Limit of Quantification (ULOQ)	10 - 100 μg/mL
Intra-run Precision (%CV)	< 15%
Inter-run Precision (%CV)	< 15%
Accuracy (%RE)	± 15%
Recovery	85 - 115%
Matrix Effect	< 15%

## **Experimental Protocols**

Two primary methodologies are detailed below: a direct injection method suitable for initial screening and a derivatization method for enhanced sensitivity and chromatographic performance.

# Method 1: Direct Quantification of Underivatized 2,3-Dihydroxybutanoic Acid

This method is adapted from protocols for similar small polar organic acids and is suitable for achieving rapid quantification where high sensitivity is not the primary requirement.

#### 1. Internal Standard Selection

A stable isotope-labeled (SIL) internal standard (IS) is the preferred choice to compensate for matrix effects and variations in sample processing. If a SIL-IS for **2,3-dihydroxybutanoic acid** is unavailable, a structural analog such as **3,4-dihydroxybutanoic** acid or a deuterated version of a similar small acid can be used.[6]

#### 2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward method for sample cleanup in plasma.[3]



- To 100 μL of plasma sample, add the internal standard solution.
- Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.

#### 3. LC-MS/MS Conditions

Due to the polar nature of **2,3-dihydroxybutanoic acid**, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for better retention and separation.

- LC System: A high-performance liquid chromatography system.
- Column: HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 μm, 2.1 x 100 mm).[7]
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.[5]
- Flow Rate: 0.4 mL/min.
- Gradient:
  - o 0.0 min: 95% B
  - o 2.0 min: 50% B
  - 2.5 min: 50% B
  - 2.6 min: 95% B
  - 4.0 min: 95% B



- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- MRM Transitions:
  - 2,3-Dihydroxybutanoic acid: m/z 119.0 -> 73.0
  - Internal Standard: To be determined based on selection.

# Method 2: Quantification via Derivatization with 3-Nitrophenylhydrazine (3-NPH)

Chemical derivatization can significantly improve the chromatographic properties and ionization efficiency of **2,3-dihydroxybutanoic acid**.[8] 3-NPH reacts with the carboxylic acid group to form a more hydrophobic and readily ionizable derivative.

- 1. Sample Preparation and Derivatization
- Perform protein precipitation as described in Method 1.
- After evaporation, reconstitute the dried extract in 50 μL of 50% methanol in water.
- Add 25 μL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% methanol.
- Add 25 μL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% methanol.
- Vortex and incubate at 40°C for 30 minutes.
- After incubation, dilute the sample with the initial mobile phase before injection.
- 2. LC-MS/MS Conditions for Derivatized Analyte



A standard reversed-phase column can be used for the more hydrophobic derivatized analyte.

- LC System: A high-performance liquid chromatography system.
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient should be developed to separate the derivatized analyte from matrix components, for example:
  - o 0.0 min: 10% B
  - o 2.5 min: 90% B
  - o 3.0 min: 90% B
  - o 3.1 min: 10% B
  - o 5.0 min: 10% B
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: ESI, Negative.
- MRM Transitions: The precursor will be the [M-H]<sup>-</sup> of the 3-NPH derivative of 2,3-dihydroxybutanoic acid. The exact m/z values will need to be determined by infusing a derivatized standard.

## **Visualizations**

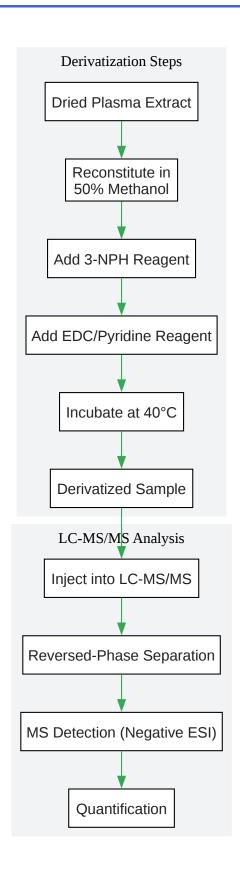




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Caption: Experimental workflow for the direct quantification of **2,3-dihydroxybutanoic acid** in plasma.





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Caption: Workflow for the derivatization of **2,3-dihydroxybutanoic acid** with 3-NPH prior to LC-MS/MS analysis.

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